molecular formula C14H12FN3 B13273799 2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine

2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine

Cat. No.: B13273799
M. Wt: 241.26 g/mol
InChI Key: WCVOJAQWNPNHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a fluorophenyl group attached to the benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine typically involves the reaction of 4-fluorobenzylamine with o-phenylenediamine under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-5-amine
  • 2-[(4-Bromophenyl)methyl]-1H-1,3-benzodiazol-5-amine
  • 2-[(4-Methylphenyl)methyl]-1H-1,3-benzodiazol-5-amine

Uniqueness

2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as its reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C14H12FN3

Molecular Weight

241.26 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-amine

InChI

InChI=1S/C14H12FN3/c15-10-3-1-9(2-4-10)7-14-17-12-6-5-11(16)8-13(12)18-14/h1-6,8H,7,16H2,(H,17,18)

InChI Key

WCVOJAQWNPNHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)N)F

Origin of Product

United States

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